molecular formula C11H15ClN2O B585641 7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride CAS No. 1346599-71-0

7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride

Katalognummer: B585641
CAS-Nummer: 1346599-71-0
Molekulargewicht: 230.728
InChI-Schlüssel: XMHXBJNGMKAXIA-FEUVXQGESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride is a deuterated derivative of 7-Phenyl-1,4-diazepan-5-one. It is a biochemical compound used primarily in proteomics research. The molecular formula is C11H11D4ClN2O, and it has a molecular weight of 230.73 .

Eigenschaften

CAS-Nummer

1346599-71-0

Molekularformel

C11H15ClN2O

Molekulargewicht

230.728

IUPAC-Name

2,2,3,3-tetradeuterio-7-phenyl-1,4-diazepan-5-one;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c14-11-8-10(12-6-7-13-11)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H/i6D2,7D2;

InChI-Schlüssel

XMHXBJNGMKAXIA-FEUVXQGESA-N

SMILES

C1CNC(=O)CC(N1)C2=CC=CC=C2.Cl

Synonyme

Hexahydro-7-phenyl-5H-1,4-diazepin-5-one-d4 Hydrochloride; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride involves the incorporation of deuterium atoms into the parent compound, 7-Phenyl-1,4-diazepan-5-one. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of 7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of specialized equipment for handling deuterium gas and maintaining reaction conditions is essential for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride is widely used in scientific research, particularly in:

    Chemistry: As a labeled compound, it is used in nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and kinetics.

    Biology: It is used in metabolic research to study metabolic pathways in vivo.

    Medicine: The compound is used in clinical diagnostics and imaging studies.

    Industry: It serves as a chemical reference for qualitative and quantitative analysis

Wirkmechanismus

The mechanism of action of 7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound provide unique insights into reaction pathways and mechanisms by altering the kinetic isotope effects. This allows researchers to study the behavior of the compound under various conditions and understand its effects at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in NMR studies, making it a valuable tool for investigating complex biochemical processes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.